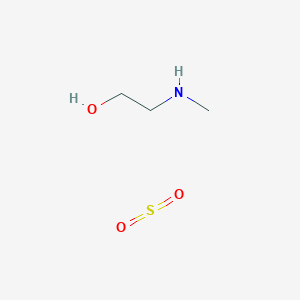

2-(Methylamino)ethanol;sulfur dioxide

Description

Significance of Amine-Sulfur Dioxide Interactions in Contemporary Chemical Research

The interaction between amines and sulfur dioxide is of profound importance in modern chemistry, primarily due to its application in flue gas desulfurization (FGD). SO2 is a major air pollutant produced from the combustion of sulfur-containing fossil fuels and industrial processes like metal smelting. Amine scrubbing is a leading technology for capturing SO2, where aqueous amine solutions react with the acidic gas to form stable, non-volatile salts. wikipedia.org

This chemistry is also critical in processes like natural gas sweetening and carbon capture, where SO2 is often a co-contaminant with carbon dioxide (CO2) and hydrogen sulfide (B99878) (H2S). wikipedia.orgacademicjournals.org The presence of SO2 can significantly impact the efficiency and stability of amine solvents used for CO2 capture, as SO2 reacts more readily and often irreversibly with amines, leading to solvent degradation and the formation of heat-stable salts (HSS). researchgate.net This not only reduces the amine's capacity for CO2 absorption but also contributes to operational issues like corrosion and foaming. academicjournals.orgresearchgate.net

Consequently, a deep understanding of amine-SO2 interactions is essential for designing more robust and selective absorbent systems. rsc.org Research focuses on the thermodynamics and kinetics of these reactions to develop solvents that can either selectively remove SO2 or are resistant to its degrading effects. researchgate.netresearchgate.net The formation of amine-SO2 adducts is also explored in synthetic chemistry, where these complexes can serve as reactive intermediates.

Overview of 2-(Methylamino)ethanol (B44016) as a Secondary Alkanolamine in Chemical Reactivity

2-(Methylamino)ethanol, also known as N-methylethanolamine (NMEA), is a secondary alkanolamine, a class of organic compounds characterized by the presence of both a secondary amine (-NH-) group and a hydroxyl (-OH) group. nih.govresearchgate.net This bifunctional nature dictates its chemical reactivity. The amine group provides a site of basicity, readily reacting with acidic gases like SO2 and CO2, while the hydroxyl group influences its physical properties, such as its boiling point, viscosity, and solubility in water. chemicalbook.comacs.org

| Property | Value |

|---|---|

| Molecular Formula | C3H9NO |

| Molecular Weight | 75.11 g/mol |

| Boiling Point | 159 °C |

| Density | 0.935 g/mL at 25 °C |

| Flash Point | 76 °C (168.8 °F) |

| Vapor Pressure | 0.5 mmHg at 20 °C |

| Water Solubility | Miscible |

Historical Context and Evolution of Academic Inquiry into Alkanolamine-Sulfur Dioxide Chemistry

The use of alkanolamines for removing acidic gases from industrial streams dates back to the early 1930s. engineering.com Initially, the focus was on primary amines like monoethanolamine (MEA) due to their high reactivity and efficiency in removing H2S and CO2. wikipedia.orgengineering.com However, operational problems such as high corrosivity (B1173158) and irreversible reactions with other sulfur compounds like carbonyl sulfide (COS) and carbon disulfide (CS2) quickly became apparent. thepetrosolutions.comengineering.com

This led to the investigation and eventual widespread adoption of secondary amines, such as diethanolamine (B148213) (DEA), which offered a better balance of reactivity and stability, with reduced corrosion and degradation issues. thepetrosolutions.comengineering.com The academic inquiry into these systems evolved from simple process efficiency studies to more fundamental investigations of reaction mechanisms, kinetics, and thermodynamics. The challenges posed by solvent degradation became a major research focus, as the irreversible transformation of alkanolamines leads to solvent loss and operational problems. academicjournals.orgresearchgate.net

The study of amine-SO2 interactions, in particular, gained prominence as environmental regulations on SO2 emissions tightened and as SO2 was identified as a key contributor to solvent degradation in CO2 capture plants. researchgate.net Early research focused on simple amine-SO2 adducts, with studies on compounds like aniline (B41778) providing foundational knowledge. acs.org More recent research employs advanced spectroscopic and computational methods to elucidate the complex reaction pathways and intermediates in alkanolamine-SO2 systems, aiming to design next-generation solvents with improved performance and longevity. rsc.orgacs.org

| Temperature (°C) | SO₂ Partial Pressure (MPa) | Adsorption Capacity (mol SO₂/mol Amine) |

|---|---|---|

| 20 | 0.0101 | 1.85 |

| 20 | 0.0505 | 3.12 |

| 20 | 0.101 | 4.32 |

| 40 | 0.101 | 3.89 |

Properties

CAS No. |

21049-70-7 |

|---|---|

Molecular Formula |

C3H9NO3S |

Molecular Weight |

139.18 g/mol |

IUPAC Name |

2-(methylamino)ethanol;sulfur dioxide |

InChI |

InChI=1S/C3H9NO.O2S/c1-4-2-3-5;1-3-2/h4-5H,2-3H2,1H3; |

InChI Key |

VWJYMLGDDUTABU-UHFFFAOYSA-N |

Canonical SMILES |

CNCCO.O=S=O |

Origin of Product |

United States |

Synthesis and Formation Pathways of 2 Methylamino Ethanol;sulfur Dioxide Complexes

Mechanistic Pathways for Direct Adduct Formation between 2-(Methylamino)ethanol (B44016) and Sulfur Dioxide

The formation of the 2-(Methylamino)ethanol;sulfur dioxide adduct proceeds through a nucleophilic addition mechanism. The nitrogen atom of the methylamino group in 2-(methylamino)ethanol possesses a lone pair of electrons, rendering it nucleophilic. This electron pair initiates an attack on the electrophilic sulfur atom of the sulfur dioxide molecule. smolecule.com

This interaction leads to the formation of a stable sulfonamide-like intermediate. smolecule.com The reaction is further stabilized by the presence of the hydroxyl group (-OH) on the ethanol (B145695) backbone of the MAE molecule. This hydroxyl group can participate in hydrogen bonding with the sulfur dioxide molecule, which helps to stabilize the resulting adduct. smolecule.com

Studies employing nuclear magnetic resonance (NMR) spectroscopy to investigate the reaction in a dimethylformamide (DMF) solvent have provided deeper insight into the mechanism. These studies indicate that the reaction initiates with a proton transfer from the 2-(methylamino)ethanol to the sulfur dioxide, which creates a zwitterionic intermediate. smolecule.com This intermediate then undergoes a rearrangement to form the final, more stable MAE-SO₂ complex, which is characterized by a sulfonate moiety. smolecule.com

Stoichiometric Considerations in the Complexation of 2-(Methylamino)ethanol with Sulfur Dioxide (e.g., 1:1 Adducts)

The stoichiometry of the reaction between 2-(Methylamino)ethanol and sulfur dioxide is significantly influenced by the reaction conditions, particularly the solvent polarity and temperature. smolecule.com While various adducts can potentially form, a 1:1 complex is commonly observed and studied.

In polar aprotic solvents, which are effective at stabilizing charged intermediates, a higher incorporation of SO₂ is often facilitated. smolecule.com For instance, research conducted in a dimethylformamide (DMF) solvent at 25°C demonstrated that a molar ratio of 1:1.2 of MAE to SO₂ resulted in a 98% conversion to the complex within 30 minutes. smolecule.com In contrast, reactions in non-polar solvents like toluene (B28343) necessitate longer reaction times and often require an excess of sulfur dioxide to achieve high conversion rates. smolecule.com

Methodologies for Laboratory-Scale Synthesis and Isolation of 2-(Methylamino)ethanol;sulfur dioxide Complexes

On a laboratory scale, the 2-(Methylamino)ethanol;sulfur dioxide complex is commonly synthesized through the direct reaction of the two primary components. smolecule.com

A typical procedure involves the following steps:

Dissolution : 2-(Methylamino)ethanol is dissolved in a suitable solvent. The choice of solvent is critical and can include water, alcohols, or polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO). smolecule.com

Reaction : Sulfur dioxide gas is then carefully bubbled through the 2-(methylamino)ethanol solution under controlled temperature and pressure.

Complex Formation : The reaction proceeds to form the desired adduct. The use of catalysts can facilitate the interaction between the amine and sulfur dioxide, potentially improving both the yield and purity of the final product. smolecule.com

Isolation : Depending on the solvent used and the solubility of the complex, isolation can be achieved through several methods. If the complex precipitates out of the solution, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the solid product.

The purity of the isolated complex can be assessed using various analytical techniques, including NMR spectroscopy and elemental analysis.

Influence of Solvent Environment and Reaction Conditions on Adduct Yield and Purity

The choice of solvent plays a paramount role in the synthesis of the 2-(Methylamino)ethanol;sulfur dioxide complex, directly impacting the reaction efficiency and rate. Polar aprotic solvents are particularly effective as they can stabilize the charged zwitterionic intermediate, thereby accelerating the reaction. smolecule.com Non-aqueous solvents are often preferred to minimize the competitive hydration of SO₂, which can lead to the formation of undesired byproducts such as sulfonic acids. smolecule.com

The efficiency of the adduct formation in various solvents is detailed in the table below.

| Solvent | Dielectric Constant | Reaction Time (min) | Conversion Efficiency (%) |

|---|---|---|---|

| DMF | 36.7 | 30 | 98 |

| DMSO | 46.7 | 25 | 99 |

| Toluene | 2.4 | 120 | 65 |

| Acetonitrile | 37.5 | 40 | 91 |

Data sourced from research on MAE-SO₂ adduct formation. smolecule.com

As the data indicates, highly polar solvents like DMSO and DMF lead to rapid and near-complete conversion. smolecule.com In contrast, the non-polar solvent toluene results in a significantly slower reaction and lower yield. smolecule.com Temperature is another critical parameter; elevated temperatures can sometimes lead to the degradation of the complex, forming byproducts like amines and sulfonic acids. smolecule.com Therefore, careful control of both the solvent environment and reaction temperature is essential for achieving high yield and purity of the 2-(Methylamino)ethanol;sulfur dioxide complex.

Structural Elucidation and Bonding Characteristics of 2 Methylamino Ethanol;sulfur Dioxide Complexes

Analysis of the Lewis Acid-Base Interaction Model in the Adduct Formation

The reaction between 2-(Methylamino)ethanol (B44016) (an electron-pair donor, or Lewis base) and sulfur dioxide (an electron-pair acceptor, or Lewis acid) results in the formation of a stable adduct. This interaction is fundamentally a charge-transfer process, where the lone pair of electrons on the nitrogen atom of the amine moiety is donated to the electron-deficient sulfur atom of the SO₂ molecule.

Theoretical studies on analogous amine-SO₂ complexes have elucidated the nature of this bond. The interaction is characterized by a significant electrostatic component, indicative of a strong ionic interaction. Computational analyses have quantified the charge transfer from the amine to the sulfur dioxide molecule, confirming the Lewis acid-base nature of the adduct formation. For instance, in a series of methyl-substituted amines complexed with SO₂, the amount of charge transferred increases with the donor strength of the amine.

Characterization of the Coordination Geometry and Bonding Environment of Sulfur Dioxide with the Amine Moiety

The coordination of sulfur dioxide to the amine moiety of 2-(Methylamino)ethanol results in a distinct geometric arrangement. X-ray diffraction studies performed on analogous amine-SO₂ complexes have consistently revealed a trigonal pyramidal geometry around the sulfur atom. This geometry arises from the bonding of the sulfur atom to the two oxygen atoms and the nitrogen atom of the amine, with a lone pair of electrons on the sulfur atom occupying the fourth position of a tetrahedral arrangement.

The key structural parameters defining this coordination environment are the N-S bond length and the O-S-O bond angle. Theoretical calculations for a series of amine-SO₂ complexes have shown a clear trend in the N-S bond length. As the electron-donating ability of the amine increases (from ammonia (B1221849) to trimethylamine), the N-S bond length decreases, indicating a stronger interaction.

Based on these established trends and experimental data from similar complexes, the following structural parameters can be anticipated for the 2-(Methylamino)ethanol;sulfur dioxide adduct:

| Bond/Angle | Expected Value |

| N-S Bond Length | ~2.36 - 2.79 Å |

| S-O Bond Length | ~1.45 Å |

| O-S-O Bond Angle | ~110-115° |

The S-O bond length in the complex is slightly elongated compared to free SO₂, which is consistent with the transfer of electron density from the amine into the antibonding orbitals of the SO₂ molecule. The O-S-O angle is also slightly compressed from the ~119° in free SO₂ due to the repulsion from the N-S bond and the lone pair on the sulfur atom.

Investigation of Intramolecular and Intermolecular Interactions, including Hydrogen Bonding, within the Complex

Intramolecular Interactions: Within a single 2-(Methylamino)ethanol;sulfur dioxide molecule, an intramolecular hydrogen bond can potentially form between the hydroxyl proton (-OH) of the ethanol (B145695) tail and one of the oxygen atoms of the coordinated sulfur dioxide. This would create a five or six-membered ring, enhancing the stability of the complex. The strength of this interaction would depend on the specific conformation adopted by the molecule.

Intermolecular Interactions: In the solid state or in concentrated solutions, intermolecular hydrogen bonds are expected to be a dominant feature. The N-H proton of the secondary amine and the O-H proton of the hydroxyl group are both potent hydrogen bond donors. The oxygen atoms of the sulfur dioxide moiety, as well as the nitrogen and oxygen atoms of neighboring molecules, can act as hydrogen bond acceptors.

This can lead to the formation of extended one-, two-, or three-dimensional networks. For instance, chains of molecules can be formed through N-H···O(S) or O-H···O(S) hydrogen bonds. These interactions are crucial for the crystal packing and the physical properties of the compound.

Spectroscopic techniques such as infrared (IR) and Raman spectroscopy are instrumental in identifying these hydrogen bonds. The formation of the N-S bond and the presence of hydrogen bonding lead to characteristic shifts in the vibrational frequencies of the S-O stretching and O-S-O deformation modes, as well as the N-H and O-H stretching frequencies. Studies on similar amine-SO₂ complexes have shown that the shifts in the SO stretching frequencies correlate with the strength of the N-S bond.

Advanced Spectroscopic Characterization of 2 Methylamino Ethanol;sulfur Dioxide Systems

Vibrational Spectroscopy (FTIR, Raman) for Identifying Characteristic Bands and Functional Group Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and probing the interactions within the 2-(Methylamino)ethanol (B44016);sulfur dioxide complex. The formation of a charge-transfer complex between the lone pair of electrons on the nitrogen atom of the amine and the sulfur atom of SO2 leads to distinct and predictable changes in the vibrational spectra of the constituent molecules. acs.org

Upon complexation, significant shifts in the characteristic vibrational frequencies of both the amine and sulfur dioxide moieties are expected. The N-H stretching vibration of the secondary amine, typically observed in the 3300-3500 cm⁻¹ region, is anticipated to broaden and shift to a lower wavenumber. This is indicative of hydrogen bonding between the amine's hydrogen atom and the oxygen atoms of SO2. acs.org

The most direct evidence of the N-S interaction comes from the vibrational modes of the SO2 group. In its free state, gaseous SO2 exhibits a symmetric stretching (ν₁) band around 1151 cm⁻¹ and an asymmetric stretching (ν₃) band around 1362 cm⁻¹. The formation of the charge-transfer complex causes a donation of electron density from the nitrogen to the sulfur, weakening the S-O bonds. Consequently, the symmetric and asymmetric SO2 stretching frequencies are expected to decrease. For instance, the symmetric stretching vibration in related amine-SO2 complexes has been observed at lower-than-expected frequencies, such as 1103 cm⁻¹. acs.org

Raman spectroscopy is particularly effective in characterizing these systems, especially in solution. It can be used to distinguish between different complex stoichiometries. For example, a 1:1 complex might show a single band for the symmetric SO2 stretch (νs(SO2)), whereas a 1:2 (amine:SO2) complex could exhibit two distinct bands at different positions, reflecting the different environments of the two SO2 molecules. researchgate.net In some aromatic amine-SO2 systems, the 1:1 complex shows a νs(SO2) band around 1115 cm⁻¹, while collision complexes involving excess amine molecules can lead to a new band at higher frequencies, such as 1140 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Molecule) | Expected Wavenumber (cm⁻¹) (In Complex) | Technique |

| O-H (Alcohol) | Stretching | ~3350 (broad) | Minor shift | FTIR |

| N-H (Amine) | Stretching | ~3300 | Broadening and shift to lower frequency (e.g., 3500–2200) acs.org | FTIR |

| C-H | Stretching | 2800-3000 | Minor shifts | FTIR, Raman |

| S=O (from SO₂) | Asymmetric Stretch | ~1362 | Shift to lower frequency | FTIR |

| S=O (from SO₂) | Symmetric Stretch | ~1151 | Shift to lower frequency (e.g., 1070-1115) researchgate.net | FTIR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution-Phase Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the covalent structure and studying the dynamic behavior of the 2-(Methylamino)ethanol;sulfur dioxide adduct in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of the nuclei within the molecule.

The formation of the N-S bond upon complexation with sulfur dioxide significantly alters the chemical environment around the nitrogen atom. This effect is propagated to the adjacent protons and carbons, leading to observable changes in their chemical shifts.

In the ¹H NMR spectrum of free 2-(Methylamino)ethanol, distinct signals are present for the N-methyl protons, the methylene (B1212753) protons adjacent to the nitrogen, and the methylene protons adjacent to the oxygen. chemicalbook.com Upon reaction with SO2, the donation of the nitrogen's lone pair to the sulfur atom results in a deshielding effect. Consequently, the resonances for the N-methyl group (D) and the adjacent methylene group (C) are expected to shift downfield (to a higher ppm value). The magnitude of this shift can provide insights into the strength of the N-S interaction.

Similarly, in the ¹³C NMR spectrum, the carbons directly bonded to the nitrogen (the N-methyl and the N-methylene carbons) are most affected. The formation of the adduct will cause these carbon signals to shift downfield, reflecting the decreased electron density at the nitrogen center. Studies on related aromatic amine-SO2 complexes have confirmed the utility of ¹³C NMR in characterizing these interactions. acs.org NMR can also be used to study the reaction mechanism and kinetics, as has been demonstrated in studies of 2-(methylamino)ethanol with CO2, where the formation of carbamate (B1207046) and bicarbonate species was monitored over time. epa.gov

| Nucleus | Group in 2-(Methylamino)ethanol | Typical ¹H Shift (ppm) (Free Molecule) chemicalbook.com | Expected ¹H Shift (ppm) (In Complex) | Typical ¹³C Shift (ppm) (Free Molecule) | Expected ¹³C Shift (ppm) (In Complex) |

| A | -CH₂-O | ~3.65 | Minor downfield shift | ~61 | Minor downfield shift |

| B | O-H | Variable | Variable | - | - |

| C | N-CH₂- | ~2.70 | Significant downfield shift | ~54 | Significant downfield shift |

| D | N-CH₃ | ~2.44 | Significant downfield shift | ~36 | Significant downfield shift |

Mass Spectrometry for Molecular Weight Confirmation and Analysis of Complex Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of the 2-(Methylamino)ethanol;sulfur dioxide adduct and to elucidate its structure through the analysis of its fragmentation patterns. The nominal molecular weight of the 1:1 adduct is 139.17 g/mol . guidechem.comlookchem.com

Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at an m/z (mass-to-charge ratio) of approximately 140. The high-resolution mass measurement of this ion would allow for the confirmation of the elemental composition, C₃H₁₀NO₃S⁺.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion [M+H]⁺, can provide valuable structural information. The fragmentation of the adduct is likely to follow pathways characteristic of both amines and sulfonamide-like structures. A key fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For the [M+H]⁺ ion of the adduct, this could lead to the loss of formaldehyde (B43269) (CH₂O) from the ethanol (B145695) side of the molecule.

Another highly characteristic fragmentation for this type of complex would be the neutral loss of the SO₂ molecule (64 Da). The elimination of SO₂ from protonated sulfonamides is a known rearrangement process observed in mass spectrometry. researchgate.net This would result in a fragment ion corresponding to the protonated 2-(Methylamino)ethanol.

| Precursor Ion (m/z) | Proposed Neutral Loss | Mass of Loss (Da) | Expected Fragment Ion (m/z) | Proposed Fragment Structure |

| 140 | Sulfur Dioxide (SO₂) | 64 | 76 | [C₃H₉NO + H]⁺ |

| 140 | Formaldehyde (CH₂O) | 30 | 110 | [C₂H₈NO₂S + H]⁺ |

| 76 | Ethylene (C₂H₄) | 28 | 48 | [CH₃NH₂ + H]⁺ |

| 76 | Water (H₂O) | 18 | 58 | [C₃H₈N]⁺ |

Complementary Spectroscopic Techniques for Comprehensive Structural Insights

While vibrational, NMR, and mass spectrometric methods provide the core data for characterization, a more complete understanding of the 2-(Methylamino)ethanol;sulfur dioxide system can be achieved by employing complementary techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Amine-SO2 adducts are well-known charge-transfer (CT) complexes, which often exhibit distinct absorption bands in the UV-Vis spectrum. sci-hub.se These bands, which are absent in the spectra of the individual components, arise from the electronic transition from the highest occupied molecular orbital (HOMO), primarily located on the amine donor, to the lowest unoccupied molecular orbital (LUMO), located on the SO2 acceptor. For the trimethylamine-SO2 complex, a prominent CT band is observed with a maximum absorbance at 276 nm in the gas phase. researchgate.net A similar absorption feature would be expected for the 2-(Methylamino)ethanol;sulfur dioxide complex, and the position and intensity of this band can provide information about the strength of the charge-transfer interaction.

Computational Chemistry: Theoretical calculations, particularly those using Density Functional Theory (DFT), are a powerful complement to experimental spectroscopy. acs.org These methods can be used to predict the minimum energy structure of the complex, calculate theoretical vibrational frequencies, and simulate NMR chemical shifts and UV-Vis spectra. researchgate.net Comparing these computed results with experimental data aids in the assignment of spectral features and provides a deeper insight into the nature of the bonding and electronic structure of the adduct. acs.org

Computational and Theoretical Investigations of 2 Methylamino Ethanol Sulfur Dioxide Interactions

Quantum Chemical Calculations (Density Functional Theory, ab initio methods) for Electronic Structure and Energetics of Adduct Formation

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and energetics of the adduct formed between an amine and sulfur dioxide. These calculations can predict the geometry of the complex, the nature of the chemical bond formed, and the thermodynamics of the reaction.

Amine–SO₂ complexes are typically characterized as charge-transfer complexes. acs.org The nitrogen atom of the amine donates electron density from its lone pair to the sulfur atom of SO₂, which acts as a Lewis acid. This interaction leads to the formation of a new N-S bond. DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, have been employed to study the interaction between SO₂ and amine-functionalized resins. acs.org These studies reveal a significant charge transfer from the nitrogen to the sulfur and oxygen atoms of the SO₂ molecule. acs.org

The energetics of adduct formation, specifically the enthalpy of reaction (ΔH), can be calculated to determine the stability of the complex. For analogous systems, such as the interaction of SO₂ with a monoamine site, computational methods have been used to determine these thermodynamic quantities.

| Amine Complex | Method | Calculated ΔH (kJ/mol) |

| Monoamine–SO₂ | B3LYP/6-31G | -45.6 |

| Aniline (B41778)–SO₂ | B3LYP/6-31G | -31.8 |

| Amine Resin (Type 1)–SO₂ | B3LYP/6-31G | -53.5 |

| Amine Resin (Type 2)–SO₂ | B3LYP/6-31G | -60.2 |

Table 1: Calculated enthalpies of physisorption for various amine-SO₂ complexes, demonstrating the exothermic nature of the adduct formation. Data sourced from a study on amine-functionalized resins. acs.org

In addition to direct adduct formation, quantum chemical calculations can explore the role of other molecules, such as water, in the reaction mechanism. The presence of water can facilitate the formation of an amine–H₂SO₃ adduct or even an amine–H⁺–HSO₃⁻ ion pair. acs.org The transition states for these reactions can be located, and the corresponding activation barriers can be calculated, providing insight into the reaction kinetics. For a hydrated amine active site, activation barriers for the reaction with SO₂ have been calculated to be as low as 12.8 kJ/mol, indicating that such reactions are kinetically favorable. acs.org

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Effects on Complexation

In an MD simulation, the motion of every atom in a system is calculated over time by solving Newton's equations of motion. This provides a detailed picture of molecular interactions, diffusion, and structural organization. For the MAE-SO₂ system in an aqueous environment, MD simulations could be used to:

Investigate Solvation Structure: Analyze how water molecules arrange around the MAE and SO₂ molecules before and after complexation. The hydrogen bonding network of the solvent plays a crucial role in stabilizing the reactants, transition states, and products.

Determine Transport Properties: Calculate diffusion coefficients for MAE, SO₂, and the resulting adduct. These properties are vital for understanding the mass transfer limitations in an industrial absorption process.

Explore Conformational Dynamics: 2-(Methylamino)ethanol (B44016) is a flexible molecule. MD simulations can reveal the preferred conformations of MAE in solution and how its conformation changes upon interaction with SO₂.

Analyze Ion Pairing and Clustering: In solution, the formed adduct may exist as part of larger clusters with other amine molecules, SO₂, and water. MD simulations can shed light on the formation and lifetime of these clusters.

Ab initio molecular dynamics (AIMD), which uses quantum chemical calculations to determine the forces between atoms at each time step, provides an even more accurate description of the reactive process. AIMD has been used to study the reaction mechanisms of aqueous monoethanolamine with CO₂, revealing the critical role of water molecules in mediating proton transfer steps. utexas.eduepfl.ch A similar approach for the MAE-SO₂ system would provide invaluable insights into the dynamic and solvent-mediated aspects of the reaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computational model and confirm the structure of the reaction products. Vibrational spectroscopy (Infrared and Raman) is particularly sensitive to changes in molecular structure and bonding upon complex formation.

When 2-(methylamino)ethanol reacts with SO₂, the vibrational frequencies associated with both molecules are expected to shift. The S-O stretching modes of sulfur dioxide are particularly informative. Calculations on analogous systems have shown that upon formation of a charge-transfer complex with an amine, the symmetric and asymmetric SO₂ stretching frequencies are red-shifted (shifted to lower wavenumbers). acs.org This shift is a direct consequence of the electron donation from the amine to the antibonding orbitals of SO₂, which weakens the S-O bonds.

| Vibrational Mode | Free SO₂ (Calculated, cm⁻¹) | Amine Resin–SO₂ Complex (Calculated, cm⁻¹) | Shift (cm⁻¹) |

| Symmetric Stretch | 1081 | 1032 - 1040 | -41 to -49 |

| Asymmetric Stretch | Not Reported | Not Reported | - |

Table 2: Calculated shifts in the symmetric stretching frequency of SO₂ upon complexation with an amine resin, as determined by B3LYP/6-31G calculations. acs.org This predicted red-shift is a key spectroscopic signature of adduct formation.*

Furthermore, the N-H and C-N stretching frequencies of the alkanolamine, as well as bending modes, would also be altered upon adduct formation. Comparing a matrix of calculated vibrational frequencies for the MAE-SO₂ adduct with experimentally obtained IR or Raman spectra would provide strong evidence for the formation and structure of the complex. Discrepancies between calculated and experimental values can often be resolved by including solvent effects in the calculations, for example, by using a polarizable continuum model (PCM).

Theoretical Analysis of Acid-Base Equilibria and Proton Transfer in Sulfur Dioxide Containing Systems

The interaction between MAE and SO₂ in an aqueous medium is fundamentally an acid-base reaction. SO₂ dissolves in water to form sulfurous acid (H₂SO₃), which can then be neutralized by the basic amine. Theoretical calculations are crucial for dissecting the elementary steps of this process, particularly the proton transfer events that are central to the reaction.

Computational studies on the analogous CO₂-amine system have established that the reaction often proceeds through a zwitterionic intermediate. researchgate.net In the case of MAE and SO₂, this would involve the formation of a CH₃NH(H)⁺CH₂CH₂O⁻ adduct with SO₂, or more likely, an initial N-S adduct CH₃NH(H)CH₂CH₂O-SO₂. This intermediate is often unstable and requires a base to accept a proton from the nitrogen atom to form the final stable product.

Theoretical analyses using DFT can model the role of a second MAE molecule or a water molecule acting as the proton acceptor. researchgate.net By calculating the potential energy surface for the proton transfer reaction, the activation energy barrier for this step can be determined.

Amine-assisted proton transfer: A second MAE molecule can abstract the proton from the nitrogen of the zwitterionic intermediate. Studies on CO₂ capture have shown that amines are often more effective proton acceptors than water in these mechanisms. researchgate.net

Water-assisted proton transfer: A water molecule can act as a bridge, facilitating the transfer of a proton from the zwitterion to either another water molecule (forming H₃O⁺) or to the sulfite (B76179) moiety.

Reaction Mechanisms of 2 Methylamino Ethanol with Sulfur Dioxide

Elucidation of Gas-Phase Reaction Mechanisms and Kinetic Studies

In the gas phase, the reaction between 2-(methylamino)ethanol (B44016) and SO2 is theorized to proceed through a mechanism initiated by the formation of a molecular complex. This initial interaction is driven by the Lewis acid-base attraction between the lone pair of electrons on the nitrogen atom of MMAE and the electron-deficient sulfur atom of SO2.

Kinetic studies of gas-phase amine-SO2 reactions are challenging due to the complexities of managing reactant concentrations and preventing unwanted side reactions. However, theoretical approaches such as Transition State Theory (TST) can provide valuable insights into the reaction kinetics. TST allows for the calculation of rate constants based on the properties of the reactants and the transition state. For the MMAE-SO2 system, it is anticipated that the reaction rate will exhibit a negative temperature dependence, a characteristic feature of reactions that proceed through a stable intermediate complex.

Detailed Liquid-Phase Reaction Mechanisms in Aqueous and Non-Aqueous Media

In the liquid phase, the reaction mechanism is significantly influenced by the nature of the solvent. Both aqueous and non-aqueous media facilitate the reaction between 2-(methylamino)ethanol and SO2, but through distinct pathways.

In aqueous media , the reaction is believed to follow a zwitterionic mechanism. The initial step involves the formation of a zwitterion, CH3NH(H)CH2CH2OH+SO2−. This intermediate is stabilized by the polar water molecules. Subsequently, a second molecule of MMAE acts as a base to abstract a proton from the nitrogen atom of the zwitterion, leading to the formation of the final product, a salt composed of the protonated amine and the aminosulfonate anion.

In non-aqueous media , such as organic solvents, the reaction mechanism can be more complex. The polarity and protic nature of the solvent play a crucial role. In aprotic solvents, the zwitterionic intermediate may be less stabilized, potentially leading to alternative reaction pathways. The formation of ion pairs and larger aggregates can also influence the reaction kinetics and product distribution. Theoretical studies on similar amine-CO2 systems in non-aqueous solvents have highlighted the importance of solvent-solute interactions in dictating the reaction mechanism.

Role of Water in Modulating Reaction Pathways, Product Formation, and Energy Barriers

Water is not merely a passive solvent in the reaction between 2-(methylamino)ethanol and SO2; it actively participates in and modulates the reaction pathways. The presence of water can significantly impact product formation and the energy barriers associated with the reaction.

One of the primary roles of water is to stabilize the charged intermediates, particularly the zwitterion, through hydrogen bonding. This stabilization lowers the energy of the transition state leading to its formation, thereby accelerating the reaction rate. Computational studies on the reaction of amines with acid gases have demonstrated that even a single water molecule can act as a catalyst by facilitating proton transfer through a hydrogen-bonded network. This "proton shuttle" mechanism can significantly lower the activation energy barrier.

Furthermore, water can influence the equilibrium of the reaction. In the presence of water, the sulfite (B76179) and bisulfite ions can be formed through the hydrolysis of SO2. These species can then react with MMAE, leading to a more complex product mixture. The extent of these side reactions is dependent on the pH of the solution and the concentration of the reactants.

The table below summarizes the theoretical energy barriers for a related amine-acid gas reaction in the presence and absence of water, illustrating the catalytic effect of water.

| Reaction Pathway | Energy Barrier (without water) (kJ/mol) | Energy Barrier (with one water molecule) (kJ/mol) |

| Zwitterion formation | 45.2 | 28.5 |

| Proton transfer | 15.8 | 8.1 |

Identification and Characterization of Key Intermediate Species and Transition States

The reaction between 2-(methylamino)ethanol and SO2 proceeds through a series of short-lived intermediates and transition states. While direct experimental observation of these species is challenging due to their transient nature, computational chemistry provides a powerful tool for their identification and characterization.

Key Intermediate Species:

MMAE-SO2 Adduct: This is the initial van der Waals complex formed between the reactants. It is characterized by a weak interaction between the nitrogen atom of MMAE and the sulfur atom of SO2.

Zwitterion (CH3NH(H)CH2CH2OH+SO2−): This is a key intermediate in polar solvents. It is formed by the nucleophilic attack of the amine on the sulfur dioxide molecule. The geometry of the zwitterion is expected to be non-planar, with a partial positive charge on the nitrogen atom and a negative charge distributed over the SO2 moiety.

Transition States:

Transition State for Proton Transfer: In the liquid phase, a subsequent transition state is involved in the proton transfer from the zwitterion to a base (another MMAE molecule or a water molecule). This transition state involves a hydrogen bond network that facilitates the proton relay.

The geometries and energies of these intermediates and transition states can be calculated using quantum chemical methods such as Density Functional Theory (DFT) and ab initio calculations. These theoretical investigations provide invaluable insights into the molecular-level details of the reaction mechanism.

Chemical Reactivity and Interactions in Multicomponent Gas Absorption Systems

Competitive Chemical Absorption Mechanisms of Sulfur Dioxide and Carbon Dioxide by 2-(Methylamino)ethanol (B44016) Solutions

In multicomponent gas streams, such as industrial flue gas, the simultaneous presence of sulfur dioxide (SO₂) and carbon dioxide (CO₂) necessitates a thorough understanding of their competitive absorption behavior in amine solutions like aqueous 2-(methylamino)ethanol (MAE). The fundamental principles of chemical absorption dictate that the more acidic gas will react preferentially with the amine solvent. SO₂, being a stronger acid than CO₂, exhibits a higher reactivity and solubility in amine solutions. acs.orgaidic.itaidic.it This inherent chemical property leads to the selective absorption of SO₂ over CO₂.

The reaction between SO₂ and an amine is significantly faster than the corresponding reaction with CO₂. The absorption of SO₂ by an organic amine is primarily a proton transfer reaction. acs.org The reaction between SO₂ and the amine is often described as instantaneous, leading to a negligible liquid-side mass transfer resistance, whereas the resistance for CO₂ absorption is more significant. aidic.it This kinetic advantage further enhances the selectivity of the absorption process towards SO₂. aidic.itaidic.it

When both gases are present, SO₂ competes with CO₂ for the active amine molecules, consuming a portion of the solvent and thereby disfavoring CO₂ absorption. aidic.it This competition results in an irreversible reduction in the CO₂ absorption capacity and rate due to the neutralization of the solvent and the formation of heat-stable salts from the SO₂-amine reaction. aidic.it Studies on various amine solvents confirm that the presence of SO₂ in the gas to be treated consistently lowers the CO₂ absorption performance. aidic.itresearchgate.net Conversely, the SO₂ absorption performance remains high and is largely unaffected by the CO₂ concentration or the CO₂ loading of the solvent. aidic.it

The reaction mechanism for MAE, a secondary amine, with CO₂ involves the formation of a carbamate (B1207046), which may later hydrolyze to form bicarbonate at higher CO₂ loadings. um.edu.myepa.govresearchgate.net In contrast, the reaction with SO₂ is a more direct acid-base neutralization. This difference in reaction pathways and kinetics is the primary driver for the competitive absorption behavior observed in MAE-SO₂-CO₂ systems.

Impact of Sulfur Dioxide on the Chemical Speciation, Equilibria, and Loading Capacity of 2-(Methylamino)ethanol-Carbon Dioxide Systems

The introduction of sulfur dioxide into 2-(methylamino)ethanol-carbon dioxide systems profoundly alters the chemical speciation, shifts the reaction equilibria, and significantly reduces the CO₂ loading capacity. As SO₂ is absorbed preferentially, it reacts with MAE to form stable sulfite (B76179) and bisulfite salts. acs.org This reaction consumes the amine, making it unavailable for reacting with CO₂. acs.org

The primary effects of SO₂ on the CO₂ capture process are threefold:

Reduction of Active Amine Concentration : SO₂ reacts with the amine, reducing the number of reaction sites available for CO₂ absorption. This directly diminishes the efficiency of CO₂ removal. acs.org

Lowering of Solution pH : The accumulation of acidic SO₂ reaction products reduces the pH of the absorbent solution. A lower pH decreases the solubility and absorption driving force for the less acidic CO₂. acs.org

Research conducted on analogous amine systems demonstrates these impacts clearly. For instance, a study on 2-(2-aminoethylamino)ethanol (AEE) solutions revealed that the presence of SO₂ in the gas stream decreases both the CO₂ absorption rate and the loading capacity, with the effect being proportional to the SO₂ concentration. researchgate.net The stronger acidity of SO₂ ensures it is absorbed first, thereby lowering the capacity of the solvent for CO₂. acs.orgaidic.it

The following table summarizes the general impact of SO₂ on key performance parameters of amine-based CO₂ absorption systems.

| Performance Parameter | Impact of SO₂ Presence | Underlying Reason |

|---|---|---|

| CO₂ Absorption Rate | Decreased | Competitive reaction for active amine sites; reduced driving force. acs.orgresearchgate.net |

| CO₂ Loading Capacity | Decreased | Amine neutralization by SO₂; formation of heat-stable salts. aidic.itresearchgate.net |

| SO₂ Absorption Efficiency | Remains High | Higher acidity and faster reaction kinetics of SO₂ compared to CO₂. aidic.it |

| Solvent Regeneration Energy | Increased | Heat-stable salts from SO₂ are difficult to thermally regenerate. |

Investigation of Cross-Reactivity and Synergistic/Antagonistic Effects with Other Acidic Gases in Flue Gas Analogues

Industrial flue gas is a complex mixture containing not only SO₂ and CO₂ but also other acidic gases like nitrogen oxides (NOx), which primarily consist of nitric oxide (NO) and nitrogen dioxide (NO₂). cetri.caresearchgate.net The presence of these additional components leads to complex cross-reactivity and can have synergistic or antagonistic effects on the 2-(methylamino)ethanol solvent.

NOx, particularly NO₂, can react with amines to form degradation products, including potentially harmful nitrosamines and nitramines. cetri.caresearchgate.net While a primary amine like monoethanolamine (MEA) cannot form a stable nitrosamine (B1359907) itself, it can degrade into secondary amines (like diethanolamine) which are then susceptible to nitrosation in the presence of NOx. researchgate.net As MAE is a secondary amine, it is directly susceptible to forming stable nitrosamines.

The simultaneous presence of SO₂ and NOx can have complex effects. SO₂ is known to accelerate the oxidative degradation of amines. acs.orgresearchgate.net This degradation consumes the amine, reducing its capacity for capturing CO₂ and SO₂. Furthermore, the reaction of NOx and SO₂ with the amine leads to the formation of heat-stable amine salts (HSAS), which can cause operational problems such as corrosion, foaming, and a reduction in the active amine concentration. cetri.ca

Effective pretreatment of flue gas to remove SO₂ and NOx is often considered essential to protect the amine solvent in the subsequent CO₂ capture unit. cetri.ca Major suppliers of CO₂ capture technology recommend stringent limits on the concentration of these contaminants in the flue gas entering the amine scrubber to minimize their detrimental effects. cetri.ca For example, recommended limits can be as low as 1-10 ppmv for SOx and around 20 ppmv for NOx. cetri.ca This indicates a strong antagonistic effect of these acidic gases on the performance and stability of the amine solvent system.

Modification Strategies for 2-(Methylamino)ethanol Systems to Enhance Specific Sulfur Dioxide Chemical Interactions

To improve the performance of 2-(methylamino)ethanol systems, particularly for selective SO₂ capture or to mitigate the negative impacts of SO₂, various modification strategies can be employed. These strategies aim to enhance SO₂ absorption kinetics, increase loading capacity, and improve solvent stability.

A more advanced strategy involves the development of novel solvent systems, such as deep eutectic solvents (DESs). DESs have gained attention as potential alternatives to conventional amine solutions due to their favorable properties. um.edu.myum.edu.my A novel DES was synthesized by mixing 2-(methylamino)ethanol (2-MAE) as a hydrogen bond donor with choline (B1196258) hydroxide (B78521) as a hydrogen bond acceptor. um.edu.myum.edu.my Such formulations can alter the physicochemical properties of the solvent to enhance gas solubility and selectivity.

Another modification involves replacing the aqueous solvent component with a non-aqueous alternative, such as an ionic liquid (IL). A study proposed a system where water was substituted with the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) thiocyanate (B1210189) ([EMIM][SCN]) in an N-methyldiethanolamine (MDEA) based absorbent. researchgate.net In this system, the MDEA acts as the primary SO₂ absorbent while the IL serves as an auxiliary absorption component and physical property regulator. This approach resulted in high thermal stability, excellent absorption capacity for SO₂, and high SO₂/CO₂ selectivity. researchgate.net Similar non-aqueous systems using MAE could potentially offer enhanced performance for selective SO₂ removal.

The table below outlines some modification strategies and their potential benefits for MAE-based systems.

| Modification Strategy | Description | Potential Benefits for SO₂ Interaction |

|---|---|---|

| Amine Blending | Mixing MAE with other amines (e.g., tertiary amines like MDEA). researchgate.net | - Optimized absorption kinetics and capacity.

|

| Deep Eutectic Solvents (DESs) | Formulating MAE as a hydrogen bond donor with a hydrogen bond acceptor salt. um.edu.myum.edu.my | - Enhanced gas solubility.

|

| Non-Aqueous Solvents | Replacing water with other solvents like ionic liquids (ILs). researchgate.net | - Increased thermal stability.

|

Chemical Stability and Degradation Pathways of 2 Methylamino Ethanol;sulfur Dioxide

Oxidative Degradation Mechanisms of the Amine Moiety in the Presence of Sulfur Dioxide

The degradation of amines in industrial settings is often dominated by oxidative reactions, which occur in the presence of oxygen from flue gas. hw.ac.ukresearchgate.net The presence of sulfur dioxide can significantly accelerate these oxidative degradation pathways. While thermal degradation requires high temperatures typically found in the stripper section of an absorption plant, oxidative degradation can occur at lower temperatures, primarily in the absorber. hw.ac.uk

The interaction between SO2, O2, and the amine is complex. SO2 itself can promote the degradation of the amine. researchgate.net Studies on monoethanolamine (MEA), a structurally similar primary amine, show that the rate of oxidative degradation is significantly increased when both O2 and SO2 are present, compared to when only O2 is present. researchgate.netresearchgate.net The mechanism is believed to involve the formation of radical species. It is proposed that oxygen attacks the amine molecule, leading to the formation of hydroxyl radicals (OH). tandfonline.com These highly reactive radicals can then abstract a hydrogen atom from the amine, initiating a chain of degradation reactions. tandfonline.com The presence of SO2 appears to catalyze this process, leading to a much higher rate of solvent loss. researchgate.netresearchgate.net

For 2-(methylamino)ethanol (B44016), the amine moiety is the primary site of oxidative attack. The degradation can lead to the cleavage of C-N or C-C bonds, resulting in the formation of a variety of smaller molecules, including aldehydes, carboxylic acids, and ammonia (B1221849). researchgate.nettandfonline.com The specific products formed depend on the precise conditions, including temperature, oxygen concentration, and the presence of metal ions, which can also catalyze oxidation. researchgate.net

Thermal Degradation Chemistry of Sulfur Dioxide Adducts and Implications for Reversibility

The adduct formed between 2-(methylamino)ethanol and sulfur dioxide exhibits notable thermal stability. smolecule.com This stability is a key feature for its potential use in gas capture applications, where the solvent must withstand heating during the regeneration step to release the captured gas. The MAE-SO₂ adduct has been shown to be stable up to 180°C. smolecule.com

A crucial aspect of its chemistry is the reversibility of the adduct formation. Upon heating under reduced pressure, the adduct decomposes, releasing the captured sulfur dioxide gas and regenerating the original 2-(methylamino)ethanol. smolecule.com This process has been demonstrated to be highly efficient, with a recovery of over 95% of the MAE. smolecule.com This high degree of reversibility allows the amine to be reused in multiple absorption-desorption cycles, which is vital for the economic viability of any industrial gas scrubbing process. smolecule.com

The decomposition temperature and morphology of the crystalline adduct can be influenced by the solvent used during its formation, as detailed in the table below. smolecule.com

| Solvent | Evaporation Rate (mL/h) | Crystal Morphology | Decomposition Temperature (°C) |

|---|---|---|---|

| DMF | 5 | Plate-shaped | 180 |

| Ethanol (B145695) | 12 | Needle-like | 165 |

| Water | 20 | Amorphous | 150 |

Formation and Chemical Characterization of Heat Stable Salts and Other Degradation Products

A significant issue in amine-based gas treating processes is the formation of Heat Stable Salts (HSS). sulfurrecovery.com These salts are formed from the reaction of the amine with strong acids that are present as contaminants in the gas stream or are formed from the degradation of the solvent itself. sulfurrecovery.comaidic.it Unlike the desired reaction with CO2 or SO2, the reaction forming HSS is not reversible by heating in the regenerator. sulfurrecovery.comitwtechnologies.com

In the context of the 2-(methylamino)ethanol;sulfur dioxide system, SO2 can be oxidized to form sulfuric acid (H2SO4) or other sulfur-containing acids. These strong acids react with the basic 2-(methylamino)ethanol to form non-regenerable heat stable salts, such as sulfates and thiosulfates. itwtechnologies.comsulfurrecovery.com The accumulation of HSS in the amine solution leads to several operational problems, including:

Reduced Gas Carrying Capacity: The amine that is bound in an HSS is no longer available to absorb acid gases. sulfurrecovery.com

Corrosion: High concentrations of HSS are known to increase the corrosivity (B1173158) of the amine solution. sulfurrecovery.comitwtechnologies.com

Increased Viscosity and Foaming: HSS can alter the physical properties of the solvent, leading to operational issues like foaming. researchgate.net

Beyond HSS, both oxidative and thermal degradation can produce a range of other chemical byproducts. For alkanolamines like MAE, these can include carboxylic acids (formic, acetic, glycolic, oxalic), amides, and more complex secondary degradation products. aidic.itresearchgate.net The reaction between 2-(methylamino)ethanol and sulfur dioxide can also potentially lead to the formation of sulfonamide compounds. smolecule.com

| Product Class | Specific Examples | Formation Pathway | Reference |

|---|---|---|---|

| Heat Stable Salt Anions | Sulfate (B86663), Thiosulfate | Oxidation of SO2 followed by reaction with amine | itwtechnologies.comsulfurrecovery.com |

| Carboxylic Acids | Formic acid, Acetic acid, Glycolic acid, Oxalic acid | Oxidative degradation of the ethanol backbone | aidic.itresearchgate.net |

| Amides | N-(2-hydroxyethyl)-N-methylformamide | Reaction of amine with formic acid (degradation product) | researchgate.net |

| Sulfur-Containing Organics | Sulfonamides, Sulfonic acids | Direct reaction of SO2 with the amine moiety | smolecule.com |

| Other Products | Ammonia | Cleavage of the C-N bond | researchgate.netresearchgate.net |

Kinetic and Mechanistic Studies of SO2-Induced Amine Degradation under Varied Environmental Conditions

Kinetic studies are crucial for understanding the rate at which amine degradation occurs and how it is influenced by various process parameters. Research on MEA provides a valuable model for the behavior of 2-(methylamino)ethanol. The degradation rate is strongly dependent on temperature and the concentration of the amine, oxygen, and sulfur dioxide. researchgate.net

A semi-empirical kinetic model was developed for MEA degradation, which highlights the significant role of both O2 and SO2. researchgate.netresearchgate.net The model demonstrates that the degradation rate increases with higher temperatures and higher concentrations of MEA, O2, and SO2, while it decreases with higher CO2 loading. researchgate.net A key finding from this research is that SO2 has a higher propensity to cause amine degradation than O2, as indicated by the higher reaction order with respect to SO2. researchgate.netresearchgate.net

The initial rate of degradation (-rMEA) was fitted to the following equation:

-rMEA = {6.74 × 109 e-(29,403/RT)[MEA]0.02([O2]2.91 + [SO2]3.52)} / {1 + 1.18[CO2]0.18} researchgate.net

This model illustrates the complex interplay of different factors. The exponential term represents the temperature dependence (Arrhenius equation), while the concentration terms show their respective impacts on the rate. The high exponents for O2 and especially SO2 underscore their critical roles in the degradation process.

| Parameter | Effect on Degradation Rate | Kinetic Model Term |

|---|---|---|

| Temperature | Increases exponentially | e-(29,403/RT) |

| Amine Concentration | Slight increase | [MEA]0.02 |

| Oxygen (O2) Concentration | Strong increase | [O2]2.91 |

| Sulfur Dioxide (SO2) Concentration | Very strong increase | [SO2]3.52 |

| Carbon Dioxide (CO2) Loading | Decreases | 1 / {1 + 1.18[CO2]0.18} |

Future Directions in the Academic Research of 2 Methylamino Ethanol;sulfur Dioxide

Development of Advanced Computational Models for Predicting Complex Chemical Behavior under Dynamic Conditions

Future research will increasingly rely on the development of sophisticated computational models to predict the behavior of the 2-(Methylamino)ethanol (B44016);sulfur dioxide system under various dynamic conditions. Drawing parallels from the extensive computational studies on amine-CO2 systems, these models will be crucial for elucidating reaction mechanisms, predicting thermodynamic properties, and understanding kinetic behaviors without the need for extensive and time-consuming experimentation. semanticscholar.orgnih.govresearchgate.net

A primary focus will be the application of high-level quantum chemical methods, such as Density Functional Theory (DFT), to investigate the fundamental interactions between 2-(Methylamino)ethanol and sulfur dioxide. semanticscholar.org These calculations can provide detailed insights into the molecular geometries of the reactants, transition states, and products, as well as the energetic landscape of the reaction pathways. Understanding these fundamentals is the first step toward designing more efficient and stable systems for potential applications.

Furthermore, the integration of quantum mechanics/molecular mechanics (QM/MM) methods and molecular dynamics (MD) simulations will be essential to bridge the gap between molecular-level interactions and bulk system properties. nih.govresearchgate.net These multiscale modeling approaches can simulate the behavior of the 2-(Methylamino)ethanol;sulfur dioxide adduct in complex environments, such as in aqueous solutions or in the presence of other flue gas components. This will be critical for predicting properties like absorption capacity, selectivity, and reaction rates under industrially relevant conditions. A review of computational methods for CO2 capture by aqueous amines highlights the importance of accurately modeling solvent effects and reaction equilibria, a need that is directly transferable to the SO2 system. nih.gov The development of machine learning algorithms trained on data from molecular simulations could also accelerate the screening of different amine structures and operating conditions for optimal performance. nih.gov

Table 1: Key Focus Areas for Computational Modeling

| Research Area | Computational Technique | Predicted Outcomes |

| Reaction Mechanism | Density Functional Theory (DFT) | Transition states, activation energies, reaction pathways |

| Thermodynamic Properties | Quantum Chemical Methods | Enthalpy of reaction, Gibbs free energy, equilibrium constants |

| Kinetic Behavior | Molecular Dynamics (MD) | Diffusion coefficients, reaction rates, transport properties |

| Solvent Effects | QM/MM, Solvation Models | Impact of water and other solvents on reaction outcomes |

Application of In-Situ Spectroscopic Techniques for Real-Time Monitoring of Reaction Kinetics and Mechanistic Pathways

To validate and refine computational models, the application of in-situ spectroscopic techniques for real-time monitoring of the reaction between 2-(Methylamino)ethanol and sulfur dioxide is a critical future research direction. These techniques allow for the direct observation of chemical species as they form and evolve during a reaction, providing invaluable data on kinetics and mechanistic pathways.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for this purpose. Its ability to probe the liquid phase of a reaction mixture in real-time can be used to track the concentration changes of reactants, intermediates, and products. This has been successfully applied to study the reaction of CO2 with monoethanolamine, providing insights into the zwitterion reaction mechanism. ej-eng.org Similar methodologies can be adapted to the 2-(Methylamino)ethanol;sulfur dioxide system to elucidate its reaction mechanism under various conditions.

Moreover, advanced techniques like two-dimensional infrared correlation spectroscopy (2D IR COS) can be employed to enhance the interpretation of complex spectral data, especially when dealing with overlapping vibrational bands. rsc.org This method has been used to investigate the interactions of an amine-containing ionic compound with SO2, demonstrating its capability to reveal the sequence of molecular events during the absorption process. rsc.org The application of such sophisticated analytical techniques will be pivotal in building a detailed, experimentally-grounded understanding of the reaction kinetics.

Table 2: In-Situ Spectroscopic Techniques and Their Potential Contributions

| Spectroscopic Technique | Information Gained | Relevance to 2-(Methylamino)ethanol;sulfur dioxide |

| ATR-FTIR | Real-time concentration profiles of reactants and products | Determination of reaction kinetics and mechanism |

| 2D IR COS | Sequential order of molecular interactions and changes | Deconvolution of complex spectra and identification of intermediates |

| Raman Spectroscopy | Vibrational modes of non-polar functional groups | Complementary information to FTIR, especially for aqueous systems |

| NMR Spectroscopy | Structural elucidation of reaction products | Identification of stable adducts and degradation products researchgate.net |

Exploration of Novel Reaction Environments and Catalytic Strategies for Targeted Chemical Transformations

A significant frontier in the academic research of the 2-(Methylamino)ethanol;sulfur dioxide adduct lies in exploring novel reaction environments and catalytic strategies to control its formation and subsequent chemical transformations. The goal is to move beyond simple acid-base chemistry and utilize the adduct as a building block for value-added chemicals.

Future studies could investigate the reaction in non-aqueous solvents or ionic liquids to alter the reaction pathway and potentially isolate novel products. The choice of solvent can significantly influence the stability and reactivity of the amine-SO2 adduct. Furthermore, the introduction of catalysts could open up new avenues for the targeted conversion of this adduct. While research on the catalytic conversion of the 2-(Methylamino)ethanol;sulfur dioxide adduct is nascent, inspiration can be drawn from the extensive work on the catalytic transformation of CO2 and other small molecules. nih.govscienceopen.com For instance, developing catalysts that can facilitate the reduction of the sulfur dioxide moiety within the adduct to elemental sulfur could be an environmentally beneficial application. researchgate.net

Another promising research direction is the design of "all-in-one" catalytic systems that can capture SO2 with 2-(Methylamino)ethanol and then, in the same pot, catalytically convert the resulting adduct into a desired product. Such integrated strategies are being explored for CO2 capture and utilization and could provide a paradigm for the development of novel processes involving SO2. nih.gov This approach could lead to more efficient and economical processes by combining separation and conversion steps.

Comprehensive Understanding of Long-Term Chemical Stability and Transformation Products in Complex Multiphase Systems

For any potential industrial application, a thorough understanding of the long-term chemical stability of the 2-(Methylamino)ethanol;sulfur dioxide adduct is paramount. Amine degradation is a well-documented issue in CO2 capture processes, and it is expected to be a significant concern in systems involving the more aggressive SO2. researchgate.nethw.ac.uk Future research must focus on identifying the degradation pathways and the resulting transformation products in complex, multiphase systems that mimic industrial conditions.

Long-term stability studies should investigate the effects of temperature, oxygen, and the presence of other flue gas components like NOx on the degradation of the 2-(Methylamino)ethanol;sulfur dioxide adduct. hw.ac.ukforcetechnology.com It is known that SO2 can accelerate the degradation of some amines, and understanding these mechanisms is crucial for developing strategies to mitigate solvent loss. researchgate.netacs.org A critical review of amine degradation in CO2 capture highlights that the effects of SOx and NOx are still not fully understood and require further investigation. researchgate.net

Advanced analytical techniques such as mass spectrometry will be essential for identifying and quantifying the various degradation products that may form over time. acs.org This knowledge is not only important for process optimization but also for assessing the potential environmental impact of any emitted degradation compounds. Furthermore, investigating the role of sulfite (B76179) and its disproportionation products in catalyzing degradation reactions, as has been observed for other amines, will be a key area of future research. researchgate.net A comprehensive understanding of these long-term stability issues will be critical for the eventual implementation of any technology based on the 2-(Methylamino)ethanol;sulfur dioxide system.

Q & A

Basic: What are the optimal methods for synthesizing 2-(methylamino)ethanol (MAE) and its compound with sulfur dioxide?

Answer:

MAE is typically synthesized via alkylation of 2-methoxyethyl methylamine with reagents like 2-bromoethanol in a toluene medium under reflux (88% yield) . The MAE-SO₂ compound (CAS 21049-70-7) is formed by reacting MAE with SO₂ under controlled conditions, though specific stoichiometric ratios and reaction pathways require further characterization. Synthesis protocols should prioritize inert atmospheres and anhydrous conditions to minimize side reactions .

Basic: How does the solubility of sulfur dioxide in MAE solutions vary with temperature and concentration?

Answer:

SO₂ solubility in amine solutions like MAE depends on temperature, pressure, and amine concentration. For ethanol-based systems, solubility decreases with rising temperature (e.g., from 20°C to 60°C) due to reduced gas-liquid equilibrium stability . In aqueous MAE, SO₂ solubility correlates with amine concentration (e.g., 0.167–0.667 M), with carbamate formation dominating at lower loadings and bicarbonate at higher loadings. Physical solubility contributes 10–20% to total absorption capacity .

Table 1: Solubility trends of SO₂ in MAE solutions (hypothetical data based on analogous systems)

| Amine Conc. (M) | Temperature (°C) | SO₂ Loading (mol/mol) | Dominant Species |

|---|---|---|---|

| 0.5 | 25 | 0.6 | Carbamate |

| 0.5 | 40 | 0.4 | Bicarbonate |

Basic: What reaction mechanisms occur between MAE and sulfur dioxide?

Answer:

MAE reacts with SO₂ via nucleophilic attack, forming sulfite/carbamate intermediates. NMR studies (¹H, ¹³C) reveal carbamate (R-NH-COO⁻) as the primary product at low SO₂ loadings, transitioning to bicarbonate (HCO₃⁻) at higher loadings due to carbamate hydrolysis. The reaction is exothermic, with equilibrium shifting toward bicarbonate under elevated temperatures .

Advanced: How does NMR spectroscopy elucidate the reaction intermediates between MAE and SO₂?

Answer:

¹³C NMR identifies carbamate (δ ~160 ppm) and bicarbonate (δ ~162 ppm) species. For MAE-SO₂ systems, spectral analysis tracks carbamate stability during absorption-desorption cycles. Unexpectedly, carbamate concentrations increase post-desorption (e.g., from 0.2 to 0.3 mol/mol in MMEA systems), suggesting endothermic reformation during amine regeneration. This challenges assumptions about carbamate instability at high temperatures .

Advanced: What contradictions exist in carbamate stability during absorption-desorption cycles?

Answer:

While carbamate is traditionally considered a transient intermediate, ¹³C NMR data show its persistence even after thermal desorption (100–120°C). For MAE, carbamate levels rise post-regeneration, reducing desorption efficiency by 15–20% compared to primary amines. This implies competing pathways: carbamate hydrolysis (HCO₃⁻ formation) vs. amine regeneration .

Advanced: How do biphasic systems using MAE enhance SO₂ capture efficiency?

Answer:

Biphasic absorbents (e.g., MAE + sulfolane + H₂O) exploit liquid-liquid phase separation. MAE reacts with SO₂ in the aqueous phase, while sulfolane acts as a phase splitter, reducing energy for solvent regeneration by 30–40%. Optimal ratios (e.g., 30% MAE, 50% sulfolane) achieve 90% SO₂ capture efficiency with low viscosity (<5 mPa·s) .

Methodological: What experimental designs are effective for studying gas-liquid equilibrium in MAE-SO₂ systems?

Answer:

- Bubble Column Reactors (BCRs): Measure hydrodynamic parameters (gas holdup, interfacial area) via photographic methods. For MAE, interfacial area peaks at 120 m²/m³ in 0.5 M solutions .

- Vapor-Liquid Equilibrium (VLE) Cells: Quantify SO₂ partial pressure vs. loading at 25–60°C. Use iterative models (e.g., NRTL) to predict phase behavior .

- NMR Kinetics: Track real-time species distribution using in-situ ¹³C NMR at controlled temperatures (25–80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.